Ostalloy

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ostalloy is a low-melting-point alloy primarily composed of bismuth, lead, tin, and cadmium. It is known for its eutectic properties, meaning it has a sharply defined melting point. This compound is often used in applications requiring precise melting temperatures, such as in safety devices, molds, and various industrial processes .

Wissenschaftliche Forschungsanwendungen

Ostalloy has a wide range of applications in scientific research due to its unique properties:

Chemistry: Used as a low-melting-point solder in various chemical processes.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Utilized in dental applications for making molds and casts.

Industry: Applied in the manufacturing of safety devices, such as fire sprinkler systems, and in the production of precision molds

Wirkmechanismus

Target of Action

Ostalloy, also known as Bismuth Lead Tin Cadmium Ingot or Woods Metal, is a eutectic, fusible alloy composed of 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass It is used in various industrial applications due to its low melting point and unique physical properties .

Mode of Action

This compound interacts with its targets primarily through physical processes. It melts at approximately 70°C (158°F), which allows it to be easily cast into custom shapes . Once solidified, it maintains its shape until it is reheated. This property makes it useful for creating custom metal parts, soldering, and serving as a heat-transfer medium in hot baths .

Pharmacokinetics

The pharmacokinetics of this compound, as a metal alloy, are not typically discussed in the same terms as a drug or biological molecule. This compound is not designed to be absorbed, distributed, metabolized, or excreted by the body. Instead, it is used externally for its physical properties. If the alloy were to enter the body, the individual components (bismuth, lead, tin, and cadmium) would each have their own absorption, distribution, metabolism, and excretion profiles .

Result of Action

The primary result of this compound’s action is the creation of custom-shaped metal parts or the facilitation of heat transfer. In its solid state, it can form intricate shapes and parts. When melted, it can fill molds or cavities, solidifying into the desired shape as it cools .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. Its low melting point allows it to be melted and cast in relatively low-temperature environments. It should be handled with care due to the potential toxicity of its vapor .

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ostalloy is typically prepared using the fusion method. This involves melting the component metals in a specific proportion in a refractory melting pot or a brick-lined crucible. The metal with the highest melting point is melted first, followed by the addition of the other metals. The molten mass is then mixed thoroughly and allowed to cool at room temperature .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale melting furnaces. The process involves careful control of temperature and composition to ensure the alloy’s properties are consistent. The molten alloy is then cast into various shapes and sizes depending on its intended use .

Analyse Chemischer Reaktionen

Types of Reactions

Ostalloy primarily undergoes physical changes rather than chemical reactions due to its stable composition. it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Oxidation: this compound can oxidize when exposed to air at high temperatures. This reaction is typically slow and forms a thin oxide layer on the surface.

Reduction: Reduction reactions are less common but can occur in the presence of strong reducing agents.

Major Products Formed

The primary products formed from these reactions are metal oxides, such as bismuth oxide, lead oxide, and tin oxide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Wood’s Metal: Similar in composition but may have slightly different proportions of bismuth, lead, tin, and cadmium.

Cerrolow: Another low-melting-point alloy with a different composition, often including indium and gallium.

Uniqueness

Ostalloy is unique due to its specific melting point and eutectic properties, which make it highly suitable for applications requiring precise temperature control. Its ability to be easily cast and recycled also sets it apart from other low-melting-point alloys .

Eigenschaften

InChI |

InChI=1S/50Bi.12Cd.25Pb.12Sn |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHDPRBPWAYYKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi50Cd12Pb25Sn12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.84e+04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

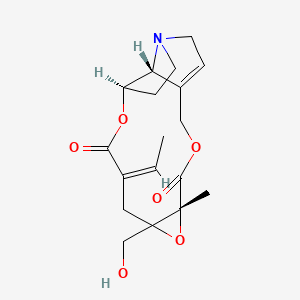

![[11C]Phno](/img/structure/B1236458.png)

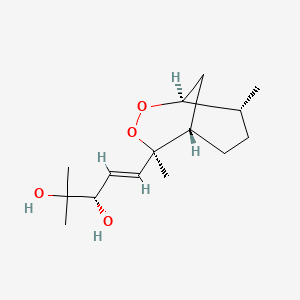

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)

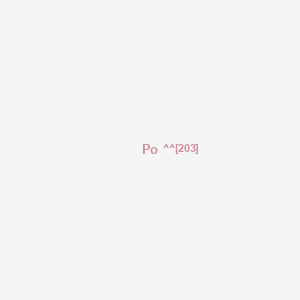

![(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane](/img/structure/B1236469.png)